molecular formula C6H8N2 B1201488 3-Amino-2-methylpyridine CAS No. 3430-10-2

3-Amino-2-methylpyridine

Cat. No.: B1201488
CAS No.: 3430-10-2
M. Wt: 108.14 g/mol
InChI Key: ZSFPJJJRNUZCEV-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a methyl group at the second position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .

Mechanism of Action

Target of Action

3-Amino-2-methylpyridine, also known as 3-Amino-2-picoline , is a chemical compound that has been used in various chemical reactions It’s important to note that the compound’s primary targets and their roles would depend on the specific context of its use, such as the type of reaction it’s involved in or the biological system it’s interacting with.

Biochemical Pathways

Pyridine derivatives have been noted to be involved in various biological processes . For instance, they can be found in biological systems as part of pyridoxine (vitamin B6) and vitamin B3 . The specific pathways affected by this compound would depend on its specific targets and the biological context.

Biochemical Analysis

Biochemical Properties

3-Amino-2-methylpyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with hepatic microsomes and S9 supernatants, where this compound undergoes 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide . This reaction is inhibited by specific inhibitors such as 2,4-dichloro-6-phenylphenoxyethylamine . These interactions highlight the compound’s role in modulating enzyme activity and its potential as a biochemical tool for studying enzyme inhibition and activation.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hepatic microsomes suggests its involvement in metabolic processes within liver cells . Additionally, its effects on gene expression and cell signaling pathways can lead to changes in cellular metabolism, highlighting its potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo 1-N-oxidation and form 2-amino-3-methylpyridine-1-N-oxide indicates its role in enzyme-mediated reactions . This transformation can affect the activity of enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The compound’s interactions with specific inhibitors further elucidate its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation products, such as 2-amino-3-methylpyridine-1-N-oxide, can have distinct biochemical properties . These temporal changes highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound’s metabolism in animal models involves the formation of various metabolites, which can influence its overall impact on health . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide, a reaction mediated by hepatic microsomes . This metabolic pathway highlights the compound’s role in modulating enzyme activity and influencing metabolic flux. Additionally, the formation of other metabolites, such as 2-amino-3-hydroxymethylpyridine and 2-amino-5-hydroxy-3-methylpyridine, further elucidates its involvement in complex biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with ammonia in the presence of a catalyst. Another method includes the reduction of 3-nitro-2-methylpyridine using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation of 3-nitro-2-methylpyridine. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 3-Amino-4-methylpyridine
  • 5-Amino-2-methylpyridine

Comparison: 3-Amino-2-methylpyridine is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity. For instance, 2-amino-3-methylpyridine has the amino group at the second position, which alters its hydrogen bonding and steric interactions compared to this compound .

Properties

IUPAC Name

2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFPJJJRNUZCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341368
Record name 3-Amino-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-10-2
Record name 3-Amino-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-amino-2-methylpyridine interact with the BAZ2B bromodomain, and what are the structural insights into this interaction?

A1: this compound derivatives have been identified as ligands for the BAZ2B bromodomain, a protein domain involved in chromatin regulation. These derivatives bind to the bromodomain through a combination of hydrogen bonding and hydrophobic interactions. [] Specifically, the pyridine ring interacts with the conserved Tyr1901 residue through a water-mediated hydrogen bond. [] The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of Pro1888. [] Interestingly, variations in the substituents at the 3-amino position can influence the binding conformation and induce slight displacements in the ZA loop of the BAZ2B bromodomain. [] This structural information provides valuable insights for designing more potent and selective BAZ2B inhibitors.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as BAZ2B ligands?

A2: Research indicates that modifications to the 3-amino substituent significantly impact the binding affinity and interactions with the BAZ2B bromodomain. [] For example, the presence of a sulfonyl group in the tail of certain derivatives leads to an additional hydrogen bond with the backbone amide of Asn1894. [] Computational approaches like pharmacophore searching and substructure analysis, alongside in silico docking studies, have proven valuable in identifying and optimizing novel this compound-based BAZ2B ligands. [] Understanding the SAR is crucial for developing compounds with improved potency and selectivity for potential therapeutic applications.

Q3: Beyond BAZ2B inhibition, has this compound been utilized in other chemical syntheses?

A3: Yes, this compound serves as a versatile building block in organic synthesis. One notable application is its use in a novel synthesis of pyridoxine (vitamin B6). [] This synthetic route involves reacting N-(1-cyanoethyl)formamide with fumaronitrile in the presence of trifluoroacetic acid to yield 5-amino-6-methylpyridine-3,4-dicarbonitrile. This intermediate can then be converted to pyridoxine through reduction and diazotization reactions. [] This highlights the broader utility of this compound in constructing biologically relevant molecules.

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